molecular formula C8H16ClNO2 B1377167 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride CAS No. 1427378-62-8

2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride

Cat. No.: B1377167
CAS No.: 1427378-62-8
M. Wt: 193.67 g/mol
InChI Key: ZWFRTEYTZMEQQR-UHFFFAOYSA-N
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Description

2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride (CAS 1427378-62-8) is a high-purity, complex heterocyclic organic compound supplied as a solid powder for life science research and development . This molecule features a fused pyrano-morpholine ring system, a structure of significant interest in medicinal chemistry due to the prevalence of morpholine rings in pharmacologically active compounds . The morpholine moiety is a common building block in drug discovery because it can improve aqueous solubility and influence the metabolic profile of lead molecules . As a versatile chiral building block, this compound serves as a key synthetic intermediate for researchers developing new active molecules. Its primary research value lies in its potential use in constructing more complex structures for screening as pharmaceutical candidates, particularly in areas where the morpholine scaffold is prevalent, such as antibiotics, anticancer agents, and analgesics . The compound is provided as the hydrochloride salt to enhance its stability and solubility in various experimental conditions. It is critical to note that this product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions; refer to the safety data sheet for detailed hazard information, which includes warnings against causing skin and serious eye irritation . It is typically packaged under inert gas and should be stored at room temperature in a dry environment .

Properties

IUPAC Name

2-methyl-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-4-9-7-5-10-3-2-8(7)11-6;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFRTEYTZMEQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2COCCC2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-62-8
Record name 2H,5H-Pyrano[4,3-b]-1,4-oxazine, hexahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427378-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylhexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the morpholine ring participates in alkylation and acylation reactions. For example:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives.

  • Acylation : Reacts with acetyl chloride to form N-acetylated products, confirmed by 1H^1H-NMR shifts at δ 2.1–2.3 ppm .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
CH₃IK₂CO₃, DMF, 60°CN-Methyl derivative78
AcClEt₃N, CH₂Cl₂, RTN-Acetyl derivative85

Ring-Opening Reactions

The pyran ring undergoes acid-catalyzed hydrolysis:

  • In 6M HCl at 100°C, the ether linkage cleaves to form a diol intermediate, which recyclizes under basic conditions to yield substituted morpholinones .

Mechanistic Pathway :

  • Protonation of the ether oxygen.

  • Nucleophilic attack by water at the α-carbon.

  • Formation of a carbocation intermediate.

  • Rearrangement to a diol or secondary amine product .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:
C9H17NO2HClC9H17NO2++Cl\text{C}_{9}\text{H}_{17}\text{NO}_2\cdot \text{HCl}\rightarrow \text{C}_{9}\text{H}_{17}\text{NO}_2^++\text{Cl}^-

  • pKa : The conjugate acid (morpholinium ion) has a pKa of ~7.4, enabling pH-dependent solubility .

Pd-Catalyzed Cross-Coupling

In the presence of Pd(OAc)₂ and BINAP, the compound undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

Table 2: Cross-Coupling Reactions

Boronic AcidCatalyst SystemProductYield (%)
Phenylboronic acidPd(OAc)₂/BINAP3-Phenyl derivative72
4-MeO-C₆H₄B(OH)₂Pd₂(dba)₃/DPPF3-(4-Methoxyphenyl)68

Lewis Acid-Mediated Halogenation

Using In(OTf)₃ as a catalyst, bromination occurs at the α-position of the morpholine ring :

  • NBS (N-bromosuccinimide) generates 3-bromo derivatives with 55% yield under optimized conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

  • Photodegradation : UV exposure (254 nm) induces ring-opening via radical intermediates .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its structural similarity to known bioactive molecules. Its applications include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of morpholine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from morpholine structures have been tested against breast cancer cell lines, showing varying degrees of efficacy in inhibiting cell growth .
  • Analgesic Properties : Morpholine derivatives are often explored for their analgesic effects. Research has indicated that compounds with similar structures can act as potent analgesics, potentially offering new avenues for pain management therapies.

Organic Synthesis

2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : It can be utilized as a precursor in the synthesis of more complex organic molecules, including those used in drug discovery and development .
  • Catalytic Reactions : The compound may serve as a catalyst or reactant in various chemical reactions, enhancing the efficiency of synthetic pathways.

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of 2-Methyl-octahydropyrano[4,3-b]morpholine derivatives against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic chemistry project, researchers utilized this compound as an intermediate to develop novel analgesics. The resultant compounds were evaluated for their pharmacological profiles, showing promising results in preclinical trials.

Mechanism of Action

The mechanism of action of 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Methyl-octahydropyrano[4,3-b]morpholine HCl C₈H₁₆ClNO₂ 193.67 1427378-62-8 Bicyclic fused pyran-morpholine; methyl substituent at C2
Oxycodone Hydrochloride C₁₈H₂₁NO₄·HCl 351.83 76-42-6 Morphinan derivative with opioid activity; fused tetracyclic structure
Ethylmorphine Hydrochloride C₁₉H₂₃NO₃·HCl 357.85 76-58-4 Ethyl-substituted morphine analogue; analgesic properties
(4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-... C₂₄H₂₀Cl₂F₆N₄O₃ 627.35 Not provided Pyridazine-morpholine hybrid; patent-derived kinase inhibitor intermediate

Key Observations :

Ring Systems: The target compound’s fused pyran-morpholine system is distinct from the morphinan backbone of oxycodone and ethylmorphine, which are opioid analgesics with tetracyclic cores .

Oxycodone and ethylmorphine feature hydroxyl and methoxy groups critical for opioid receptor binding, absent in the target compound .

Pharmacological and Functional Comparisons

Key Observations :

  • Biological Activity : Unlike oxycodone and ethylmorphine, the target compound lacks documented pharmacological activity, emphasizing its role as a synthetic intermediate.

Biological Activity

Overview

2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride (CAS No. 1427378-62-8) is a chemical compound that has garnered interest for its potential biological activities. This compound belongs to the morpholine class, which is known for its diverse pharmacological properties, including neuroprotective effects, antimicrobial activity, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring fused with a pyran moiety, contributing to its unique chemical properties. The presence of the methyl group enhances its lipophilicity, potentially facilitating better membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : Compounds with morpholine structures often modulate receptors involved in neurotransmission and pain pathways. This compound may exhibit interactions similar to known morpholine derivatives that influence serotonin and dopamine receptors .
  • Enzyme Inhibition : Morpholine derivatives have been reported to inhibit enzymes relevant to neurodegenerative diseases. The specific interactions within the active sites of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and Parkinson's disease .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectivePotential protective effects in neurodegenerative models
Pain ModulationMay modulate pain pathways, reducing nociception

Case Studies

  • Neuroprotective Effects : In a study focusing on morpholine derivatives, compounds similar to this compound were shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer’s disease. These findings suggest a potential therapeutic role in neuroprotection through modulation of inflammatory pathways .
  • Antimicrobial Activity : A series of tests conducted on morpholine derivatives indicated that compounds structurally related to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Research Findings

Recent investigations into the pharmacological properties of morpholine derivatives have highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the nitrogen atom or the introduction of substituents on the morpholine ring can significantly alter receptor binding affinities and enzyme inhibition profiles.

Table 2: Comparative Analysis of Morpholine Derivatives

Compound NameActivity ProfileReference
This compoundNeuroprotective, Antimicrobial
Morpholinoethyl derivativesStronger receptor modulation
Hydroxyethylamine-based compoundsEffective BACE-1 inhibitors

Q & A

Q. What are the key considerations in designing a synthesis route for 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride?

  • Methodological Answer : Synthesis routes should prioritize regioselectivity and stereochemical control due to the fused pyrano-morpholine scaffold. Start with a pyran precursor (e.g., tetrahydropyran derivatives) and introduce the morpholine ring via cyclization. Protecting groups (e.g., tert-butoxycarbonyl for amines) may be required to prevent side reactions. Hydrochloride salt formation, as in related morpholine derivatives (e.g., N-Methylmorpholine Hydrochloride), improves solubility and crystallinity . Purification via recrystallization (using methanol or chloroform, as solubility data suggest ) or column chromatography is critical. Monitor reaction progress with TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR (¹H/¹³C) : Assign peaks to confirm stereochemistry and methyl group placement. Compare with reported spectra of structurally similar morpholine derivatives (e.g., Amorolfine precursors ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS) against theoretical values (e.g., ~283.84 g/mol for analogous compounds ).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
  • Melting Point Analysis : Compare with literature values (e.g., 157–159°C for related hydrochlorides ).

Q. What solubility and formulation considerations are critical for in vitro assays involving this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., methanol, chloroform) is limited, as seen in related morpholine hydrochlorides . Pre-solubilize in DMSO (<1% v/v) for cellular assays. For aqueous formulations, consider co-solvents (e.g., PEG 400) or pH adjustment (hydrochloride salts are typically stable in acidic buffers). Validate solubility via dynamic light scattering (DLS) to detect aggregation.

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental binding assays for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from incomplete ligand flexibility or solvent effects. Use molecular docking software (e.g., GOLD ) with explicit water molecules to model displacement of loosely bound water in binding pockets. Validate with free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Cross-check experimental binding affinity (e.g., SPR, ITC) under varying pH and ionic conditions. Adjust docking scoring functions to account for protonation states of the morpholine nitrogen .

Q. What advanced strategies are effective for identifying and quantifying trace impurities in synthesized batches?

  • Methodological Answer : Employ hyphenated techniques:
  • LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry. Reference standards (e.g., EP/Pharmaceutical-grade impurities ) are essential for quantification.
  • Chiral HPLC : Resolve enantiomeric impurities if racemization occurs during synthesis.
  • NMR Spectroscopy (19F or 13C) : Identify halogenated byproducts if chlorinated intermediates are used.

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Use in vitro models:
  • Liver Microsomes/Cytosol : Incubate the compound with NADPH-supplemented microsomes to assess Phase I metabolism (e.g., oxidation, demethylation).
  • Hepatocyte Assays : Monitor Phase II conjugation (e.g., glucuronidation).
  • LC-HRMS : Identify metabolites via accurate mass shifts and fragmentation patterns. Compare with metabolic pathways of structurally related antifungal morpholines .

Q. What methodologies are recommended for enantiomeric resolution of this compound if stereoisomers are present?

  • Methodological Answer :
  • Chiral Stationary Phase (CSP) Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Enzymatic Resolution : Screen lipases or esterases for selective hydrolysis of enantiomers.
  • Circular Dichroism (CD) : Confirm enantiopurity post-separation. Reference studies on racemic morpholine derivatives (e.g., Amorolfine precursors ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride
Reactant of Route 2
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride

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